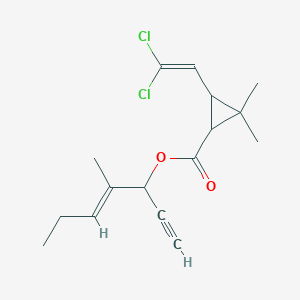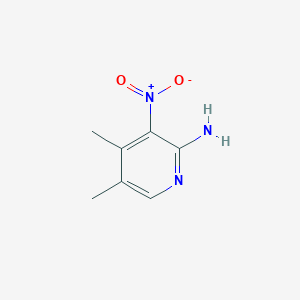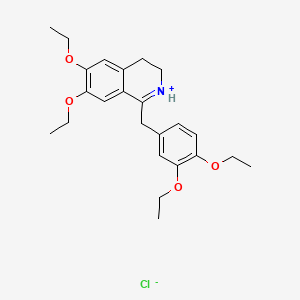![molecular formula C10H6N4O4 B11927414 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone is a complex heterocyclic compound characterized by its unique structure, which includes multiple fused rings and functional groups. This compound is part of the isoindole-1,3-dione family, known for its significant biological and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new C–C bonds and two new Caryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Isoindolo[5,4-e]isoindole-1,3,6,8(2H,7H)-tetrone: Another complex heterocyclic compound with multiple rings and functional groups.
Uniqueness
2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone stands out due to its specific arrangement of functional groups and fused rings, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6N4O4 |
|---|---|
Peso molecular |
246.18 g/mol |
Nombre IUPAC |
2,7-diaminopyrrolo[3,4-e]isoindole-1,3,6,8-tetrone |
InChI |
InChI=1S/C10H6N4O4/c11-13-7(15)3-1-2-4-6(5(3)9(13)17)10(18)14(12)8(4)16/h1-2H,11-12H2 |
Clave InChI |
GBNSAMRYDONMLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C(=O)N(C3=O)N)C(=O)N(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)



![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
